Benzamide Substitution Pattern: Unsubstituted vs. 2‑Methyl Derivative
The target compound carries an unsubstituted benzamide ring, whereas the closest commercially characterized analog is the 2‑methyl derivative (CAS 955256‑98‑1), for which the vendor Bidepharm certifies a purity of ≥98 % . No purity specification, HPLC chromatogram, or NMR spectrum is publicly available for the unsubstituted benzamide, meaning that procurement must rely on batch‑specific in‑house quality control or on a supplier’s unpublished certificate of analysis.
| Evidence Dimension | Benzamide substitution |
|---|---|
| Target Compound Data | Unsubstituted benzamide; no public purity data available |
| Comparator Or Baseline | 2‑Methyl‑N‑(2‑(4‑methylpiperazin‑1‑yl)‑2‑(thiophen‑3‑yl)ethyl)benzamide (CAS 955256‑98‑1), purity ≥98 % (Bidepharm) |
| Quantified Difference | Not calculable – target purity unknown |
| Conditions | Vendor‑reported specification (Bidepharm product page) |
Why This Matters
Procurement of an unsubstituted benzamide scaffold without established purity benchmarks introduces analytical risk; the lack of a public purity specification differentiates this compound from its 2‑methyl analog, where a defined purity threshold supports reproducibility.
